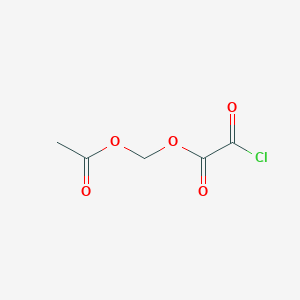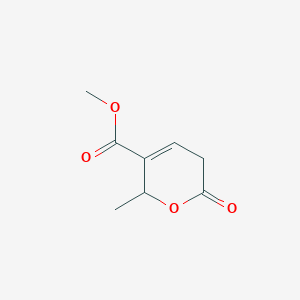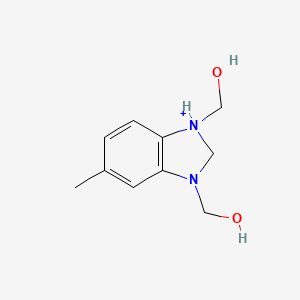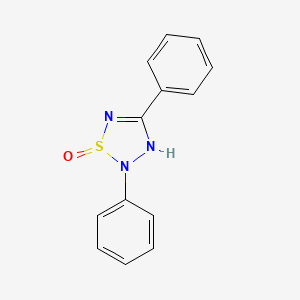![molecular formula C12H12O6 B14264086 3-[3-(Carboxymethoxy)-4-methoxyphenyl]prop-2-enoic acid CAS No. 140164-83-6](/img/structure/B14264086.png)
3-[3-(Carboxymethoxy)-4-methoxyphenyl]prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(Carboxymethoxy)-4-methoxyphenyl]prop-2-enoic acid is an organic compound with the molecular formula C12H12O6 It is a derivative of cinnamic acid and is characterized by the presence of a carboxymethoxy group and a methoxy group on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Carboxymethoxy)-4-methoxyphenyl]prop-2-enoic acid typically involves the esterification of cinnamic acid derivatives followed by hydrolysis. One common method involves the reaction of 3-(4-methoxyphenyl)prop-2-enoic acid with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the resulting ester is then hydrolyzed to yield the desired carboxymethoxy derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-(Carboxymethoxy)-4-methoxyphenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, yielding saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce saturated carboxylic acids. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
3-[3-(Carboxymethoxy)-4-methoxyphenyl]prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 3-[3-(Carboxymethoxy)-4-methoxyphenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. Additionally, its structural similarity to cinnamic acid allows it to interact with enzymes and receptors involved in various biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cinnamic Acid: The parent compound, characterized by a phenyl ring with a prop-2-enoic acid moiety.
Sinapic Acid: A derivative with additional methoxy and hydroxy groups on the phenyl ring.
Ferulic Acid: Similar to sinapic acid but with a different substitution pattern on the phenyl ring.
Uniqueness
3-[3-(Carboxymethoxy)-4-methoxyphenyl]prop-2-enoic acid is unique due to the presence of both carboxymethoxy and methoxy groups on the phenyl ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
140164-83-6 |
|---|---|
Formule moléculaire |
C12H12O6 |
Poids moléculaire |
252.22 g/mol |
Nom IUPAC |
3-[3-(carboxymethoxy)-4-methoxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C12H12O6/c1-17-9-4-2-8(3-5-11(13)14)6-10(9)18-7-12(15)16/h2-6H,7H2,1H3,(H,13,14)(H,15,16) |
Clé InChI |
LRJLFEOPGSIVQT-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C=CC(=O)O)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrrolidine-2,5-dione](/img/structure/B14264024.png)

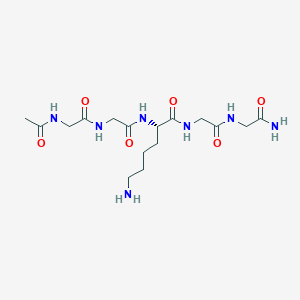



![Trimethyl[2-(phenylselanyl)-3-(phenylsulfanyl)propyl]silane](/img/structure/B14264055.png)

